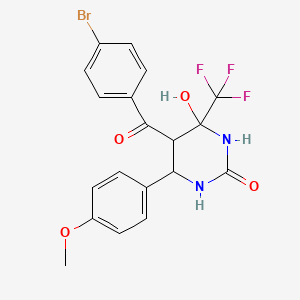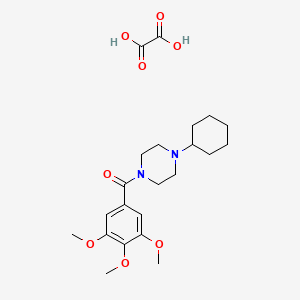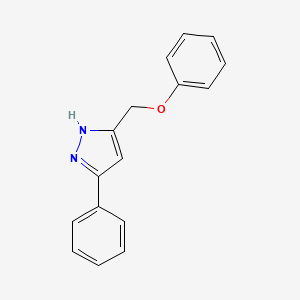
5-(phenoxymethyl)-3-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of "5-(phenoxymethyl)-3-phenyl-1H-pyrazole" involves multi-step reactions, starting from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. These compounds are further reacted to obtain a series of novel derivatives characterized by spectroscopic methods such as IR, 1H NMR, HRMS, and X-ray crystal diffraction, confirming the structure of the synthesized compounds (Zheng et al., 2010).
Molecular Structure Analysis
The molecular structure of "5-(phenoxymethyl)-3-phenyl-1H-pyrazole" derivatives has been extensively studied using X-ray crystallography, providing insight into their three-dimensional configurations. These studies have revealed the presence of isomeric intermediates and have been instrumental in distinguishing between different structural isomers through NMR chemical shifts (Zheng et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of "5-(phenoxymethyl)-3-phenyl-1H-pyrazole" derivatives encompasses a variety of reactions, including their use in the synthesis of novel compounds with potential biological activities. For instance, these derivatives have been utilized in creating compounds that suppress lung cancer cell growth, showcasing their significance in medicinal chemistry (Zheng et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole is the bacterial cell wall. The compound acts on specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are critical in the synthesis and maintenance of the cell wall, as well as in cell division .
Mode of Action
5-(phenoxymethyl)-3-phenyl-1H-pyrazole inhibits the biosynthesis of cell wall mucopeptide by binding to the PBPs . This disrupts the third and last stage of bacterial cell wall synthesis . The compound’s interaction with its targets leads to changes in the bacterial cell wall, making it unable to maintain its structure, which eventually leads to cell death .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway, which is responsible for the production of the bacterial cell wall . By inhibiting this pathway, 5-(phenoxymethyl)-3-phenyl-1H-pyrazole prevents the formation of a functional cell wall, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetic properties of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole include its absorption, distribution, metabolism, and excretion (ADME). The compound has a bioavailability of 60% when administered orally . It is metabolized in the liver and has an elimination half-life of 30–60 minutes . The compound is excreted through the kidneys .
Result of Action
The result of the action of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the compound causes the bacteria to become structurally unstable, leading to cell lysis and death .
Action Environment
The action of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole can be influenced by various environmental factors. For instance, certain meteorological conditions and land use types have been found to affect the concentrations of particulate matter, including PM2.5, in the atmosphere . These factors could potentially affect the dispersion and concentration of the compound in the environment, thereby influencing its efficacy and stability.
Propriétés
IUPAC Name |
5-(phenoxymethyl)-3-phenyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-3-7-13(8-4-1)16-11-14(17-18-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFYRCBAZQCTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

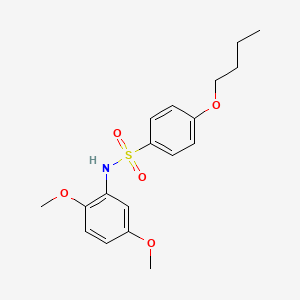
![8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4979598.png)
![1-benzyl-4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4979608.png)

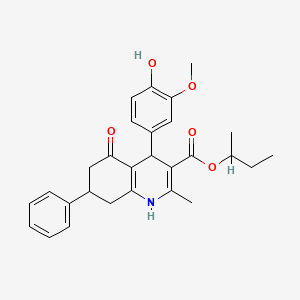
![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)
![2-{2-[(methylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4979652.png)
![2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B4979660.png)
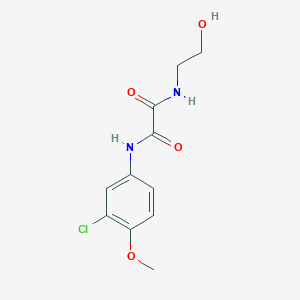
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4979684.png)
![2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B4979687.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)
